Bromopropylate

Catalog No.
S522143
CAS No.
18181-80-1
M.F
C17H16Br2O3
M. Wt
428.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromopropylate

CAS Number

18181-80-1

Product Name

Bromopropylate

IUPAC Name

propan-2-yl 2,2-bis(4-bromophenyl)-2-hydroxyacetate

Molecular Formula

C17H16Br2O3

Molecular Weight

428.1 g/mol

InChI

InChI=1S/C17H16Br2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3

InChI Key

FOANIXZHAMJWOI-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in acetone 850, dichloromethane 970, dioxane 870, benzene 750, methanol 280, xylene 730, isopropanol 90 (all in g/kg, 20 °C)
Readily soluble in most organic solvents
In water, 0.1 mg/L at 20 °C

Synonyms

bromopropylate, Folbex, Folbex-VA, isopropyl 4,4'-dibromobenzilate

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O

The exact mass of the compound Bromopropylate is 425.9466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in acetone 850, dichloromethane 970, dioxane 870, benzene 750, methanol 280, xylene 730, isopropanol 90 (all in g/kg, 20 °c)readily soluble in most organic solventsin water, 0.1 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Benzilates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Bromopropylate is a non-systemic, contact acaricide belonging to the benzilate chemical class, primarily used to control mite populations on a variety of agricultural crops and, notably, in beehives. Its mode of action involves the inhibition of mitochondrial electron transport, which disrupts cellular respiration in mites, leading to rapid paralysis and mortality, particularly in adult stages. Unlike systemic alternatives, its efficacy is dependent on direct application and thorough coverage. This profile makes it a candidate for inclusion in integrated pest management (IPM) and resistance management programs, where rotation with other acaricide classes is critical.

Direct substitution of Bromopropylate with close structural analogs like Chloropropylate, or with other classes of acaricides such as Amitraz or Dicofol, is often impractical for specific applications. Seemingly minor chemical differences result in significant variations in efficacy against target mites, toxicity profiles towards non-target organisms like honey bees, and physicochemical properties governing environmental persistence and residue levels. For example, its specific efficacy against organophosphorus-resistant mites and its distinct toxicological profile are key differentiators that are not conserved across the broader acaricide class. These factors directly influence regulatory approval, suitability for apiculture, and effectiveness within resistance management rotations, making precise compound selection a critical procurement decision.

Demonstrated Efficacy Advantage Over Cyflumetofen Against Two-Spotted Spider Mite

In a comparative bioassay against adult females of the two-spotted spider mite (*Tetranychus urticae*), Bromopropylate demonstrated potent acaricidal activity. While the newer acaricide Cyflumetofen was more toxic on a concentration basis, Bromopropylate achieved a lethal concentration (LC50) of 8.95 µg a.i./mL, establishing it as a highly effective agent against this economically significant pest.

Evidence DimensionAcaricidal Efficacy (LC50)
Target Compound Data8.95 µg a.i./mL
Comparator Or BaselineCyflumetofen: 2.77 µg a.i./mL
Quantified DifferenceCyflumetofen is 3.2x more potent by concentration, but Bromopropylate's LC50 value confirms its high efficacy.
ConditionsBioassay on adult female *Tetranychus urticae* mites.

This provides a quantitative benchmark of Bromopropylate's effectiveness, confirming its standing as a potent acaricide suitable for managing mite populations where its specific properties are advantageous.

Marginally Higher Potency Compared to Closest Structural Analog, Chloropropylate

When directly compared for toxicity against the two-spotted spider mite (*Tetranychus urticae*), Bromopropylate exhibited slightly higher potency than its chlorinated analog, Chloropropylate. Using a slide-dip technique, the concentration required to kill 50% of the mite population (LC50) was 2.9 ppm for Bromopropylate, compared to 3.3 ppm for Chloropropylate.

Evidence DimensionToxicity to *Tetranychus urticae* (LC50)
Target Compound Data2.9 ppm
Comparator Or BaselineChloropropylate: 3.3 ppm
Quantified DifferenceBromopropylate is approximately 13.8% more potent.
ConditionsSlide-dip bioassay on *Tetranychus urticae*.

For applications requiring maximum efficacy from a benzilate acaricide, this data indicates a quantitative, albeit modest, performance advantage for Bromopropylate over its closest chemical alternative.

Distinct Hydrolysis Profile: Stability in Neutral Media, Instability in Alkaline Conditions

Bromopropylate's stability is highly dependent on pH, a critical factor for formulation and environmental persistence. It is fairly stable in neutral or slightly acidic media but degrades under alkaline conditions. Specifically, its hydrolysis half-life (DT50) is 34 days at pH 9, while it is significantly more persistent at neutral pH, with a reported DT50 of 118 days at pH 7. This contrasts with compounds like Cymiazole, which are stable across a wide pH range (1-11).

Evidence DimensionHydrolysis Half-Life (DT50)
Target Compound Data34 days (at pH 9); 118 days (at pH 7)
Comparator Or BaselineCymiazole: Stable from pH 1-11
Quantified DifferenceBromopropylate shows pH-dependent degradation, unlike highly stable comparators.
ConditionsAqueous solution at 20-25°C.

This pH-dependent stability is a key procurement consideration for formulation development, dictating the need for neutral or acidic carriers and providing a predictable environmental degradation pathway under alkaline conditions.

High Lipophilicity Indicates Potential for Wax Accumulation

Bromopropylate has a high octanol-water partition coefficient (Log Kow) of 4.8, indicating strong lipophilicity (fat solubility). This property is crucial in apiculture, as lipophilic compounds tend to accumulate in beeswax. A higher Log Kow value suggests a greater tendency for a substance to partition from an aqueous phase into fatty or waxy matrices compared to more hydrophilic compounds. This physicochemical trait is a primary driver of residue persistence in hive products.

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound Data4.8
Comparator Or BaselineGeneral Scale: Values > 4 are considered highly lipophilic.
Quantified DifferenceN/A (Positioning on a standard physicochemical scale)
ConditionsStandard measurement of partitioning between n-octanol and water.

For buyers in the apiculture sector, the high Log Kow is a critical parameter that necessitates careful management of application timing and dosage to control residue levels in beeswax and honey.

Control of Mite Pests in Fruit and Vegetable Agriculture

Bromopropylate is a strong candidate for managing economically important mites, such as *Tetranychus urticae*, on crops like pome fruit, citrus, cotton, and vegetables. Its demonstrated high efficacy, with an LC50 of 8.95 µg/mL against this pest, confirms its suitability for applications where rapid, contact-based reduction of adult mite populations is required. Its slight potency advantage over Chloropropylate further supports its selection where maximum performance from a benzilate acaricide is desired.

Component in Acaricide Resistance Management Programs

Due to its distinct mode of action as a mitochondrial electron transport inhibitor, Bromopropylate serves as a valuable tool for rotation with other acaricide classes to delay the development of resistance. It has shown effectiveness against mites that have developed resistance to organophosphorus insecticides, making it a logical choice for integrated pest management (IPM) programs seeking to preserve the utility of multiple chemical classes.

Varroa Mite Control in Apiculture

Bromopropylate is utilized for the control of parasitic *Varroa* mites within beehives. Its high lipophilicity (Log Kow of 4.8) is a critical consideration for this use case, as it indicates a tendency to accumulate in beeswax. This requires precise, evidence-based application protocols to maximize efficacy against mites while managing potential residues in hive products, making purity and reliable formulation essential procurement criteria.

Formulations Requiring Stability in Neutral or Acidic Carriers

The compound's chemical stability profile makes it well-suited for formulations that utilize neutral or slightly acidic vehicles. With a half-life of 118 days at pH 7, it offers excellent shelf-life and tank-mix stability under these conditions. Conversely, its accelerated degradation at pH 9 (DT50 of 34 days) makes it unsuitable for alkaline formulations but provides a mechanism for environmental breakdown in alkaline soils or water.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White solid; [HSDB] Colorless solid; [MSDSonline]

Color/Form

White crystalline solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

427.94457 Da

Monoisotopic Mass

425.94662 Da

Heavy Atom Count

22

Density

1.49 g/cu cm at 20 °C

LogP

5.4 (LogP)
log Kow = 5.40

Decomposition

When heated to decomposition it emitstoxic fumes of/ hydrogen bromide/.

Appearance

Solid powder

Melting Point

77 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U468ZM257

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (22.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (77.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (77.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000005 [mmHg]
8.2X10-8 mm Hg at 20 °C /Estimated/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

18181-80-1

Absorption Distribution and Excretion

One cow received 0.33 mg/kg/day of 14C-labelled bromopropylate in the diet for five days. After a further 13 days without treatment the animal was killed. In the 20 days 94.9% of the administered activity was recovered, 0.96% in the milk, 20.5% in the urine and 73.4% in the feces. No activity was detectable in tissues other than adipose tissue which contained 0.06-0.17 ppm at the time of autopsy
Two male and two female rats were each administered by gavage 1.6 mg 14C-labelled bromopropylate. Expired CO2, urine and feces were collected for the next 120 hours in periods of 24 hours following which blood and other tissues were taken for analysis. Less than 0.2% of activity was found in respired CO2. In males, 90% of activity was found in feces and 6% in urine while in females 55% appeared in feces and 33% in urine. About 75% activity was eliminated in 48 hours but after 120 hours 2.6% (males) and 1.5% (females) of the administered dose remained in tissues, mainly kidneys, liver and fat.
Bromopropylate is rapidly and efficiently eliminated in animals.
Three groups of three beef calves were each fed diets containing 0, 5 and 50 ppm bromopropylate. Fat biopsies were taken after 2 and 8 weeks of feeding and 1 animal from each group was killed after 4 and 6 weeks. After 10 weeks feeding the remaining animal which had been fed on the 5 ppm diet was killed; the one on 50 ppm was maintained on control diet for a further 2 weeks before it was killed. After 4, 6 and 10 weeks the 5 ppm diet produced respectively levels of 1.5, 1.5 and 2.8 ppm of bromopropylate in the fat. The 50 ppm diet produced fat levels of 7.3 ppm after four, and 8.0 ppm after 6 weeks. After 2 weeks on control diet the concentration of bromopropylate in fat had fallen to 0.3 ppm. Muscle tissue contained low residues of unchanged bromopropylate while liver and kidneys also contained 4,4'-dibromobenzilic acid during the feeding period.
The absorption, distribution and elimination of bromopropylate were evaluated in rats. [U-14C]phenyl bromopropylate was given orally at single doses of 0.5 mg/kg bw (at a no-effect level) or 100 mg/kg bw (to produce some pharmacological/toxicological effect) to groups of 5 male and 5 female rats (Sprague-Dawley Crl: CD [SD] BR). At the low dose level an additional group received 14 consecutive daily doses of 0.5 mg/kg bw non-labelled compound (>95% pure) followed by a single dose with radiolabelled compound. Under all three dosing regimens the total recoveries of radioactivity within 168 hr past termination of dosing were 90% and higher. Most of the dose was eliminated in feces (males: 85.3-89.3%, females: 52.5- 63.7%). Lower amounts of radioactivity were excreted in the urine (males: 2.3-3%, females: 21.8-28.7%). Excretion of radioactivity was essentially complete within 96 hr independent of dose level or pretreatment. No radioactivity was expired in CO2. At the low-dose after 168 hr, tissue concentrations were low with highest values in liver (0.05 ug equivalents of bromopropylate/g tissue in male or female) and abdominal fat (0.02 or 0.03 ug equivalents of bromopropylate/g tissue in male or female). At the high dose, the tissue residue pattern was similar, with highest concentration of radioactivity in the abdominal fat (equivalent to 3.3 or 8.7 ug/g in male or female). Pre-treatment with the non-radiolabelled compound did not significantly alter tissue residues at 168 hr post-dose over those animals receiving a single administration. It was concluded that excretion rates were fast, and independent of dose level and pretreatment. The routes of elimination were sex-dependent. The low tissue residue levels were observed at 168 hr after administration.

Metabolism Metabolites

When exposed to bromopropylate, spider mites (tetranychus urticae kock) & house flies (Musca domestica l) metabolized this material to bromine analogs of benzilic acid, benzhydrol, benzophenone, & benzoic acid.
Bromopropylate was metabolized by rat liver preparations, especially by the microsomal & the nuclear supernatant fractions. The limiting reaction was the cleavage of the ester linkage by carboxylesterases. The main metabolite was p-bromobenzoic acid.
Only the parent compound was detected in the adipose tissue and the milk of a cow which had received 0.33 mg/kg/day of 14C-labelled bromopropylate for 5 days. Most of the activity found in the feces was the parent compound as shown by analysis of the first post-treatment day sample which contained 92% parent compound, the remainder being unidentified metabolites. The majority of activity in urine consisted of 4,4'-dibromobenzilic acid and a more polar unidentified metabolite. Other possible metabolites, 4,4'-dibromobenzohydrol, 4,4'-dibromobenzophenone and 4-bromobenzoic acid were not found. In the feces of rats administered bromopropylate 60% of activity was parent compound and 20% 4,4'-dibromobenzilic acid.
The structures of 8 metabolites were identified from urine and feces, covering 80% and 72% of the dose for males and females, respectively. ...It is concluded that bromopropylate was metabolized preferentially by cleavage of the isopropyl ester and to a minor extent by oxidation reactions attacking the phenyl ring and the isopropyl group. The primary product formed after ester cleavage, the benzilic acid, was subject to subsequent conjugation reactions, leading to a variety of amino acid conjugates, or was excreted as such. Metabolites formed after oxidation were 3-hydroxy-benzilate and a propylene glycol derivative of the parent compound.
The metabolic profile of bromopropylate was investigated in urine, feces, and tissue extracts from male and female rats. The study involved single oral administration at a low (0.5 mg/kg bw) and high dose level (100 mg/kg bw), and repeated oral administration at the low dose level. ...In the urine pools, representing 1.7-26.4% of the administered dose, there were 7 distinct metabolite fractions. The metabolite pattern did not significantly differ between the dose levels or dose regimen. However, a pronounced sex difference was observed: the benzilic acid was a minor fraction (10-14%) in males but the major fraction (65-72%) in females. The metabolite pattern in feces did not significantly differ between dose levels, dose regimen and, in contrast to urine, between the sexes. The urinary and fecal metabolic patterns differed qualitatively: there was a non-polar fraction in the feces, corresponding to unchanged bromopropylate, which represented 14-54% of the total fecal radioactivity. The metabolite pattern in liver tissue was not sex-dependent and rather simple with the two major fractions corresponding to bromopropylate and the benzilic acid. The pattern in kidney tissue was also not sex-dependent. It contained only one major fraction accounting for at least 80% of the radioactivity in kidneys and corresponding to the benzilic acid. The benzilic acid accounted for at least 70% and 40% of the radioactivity in male and female lung tissue, respectively. The fat tissue contained unchanged bromopropylate as a major component representing 40% and 80% of the radioactivity for males and females, respectively. Thus, within the tested dose range the metabolism of bromopropylate in the rat was independent of dose level and dose regimen. However, a pronounced sex difference was observed in all groups. The benzilic acid was a minor metabolite in males (approximately 6% of the dose) and the major metabolite in females (approximately 23% of the dose). This parallels the sex difference observed for the route of excretion. The dominant compound in kidney and lung tissue was the benzilic acid, in fat tissue the unchanged bromopropylate, and in liver tissue both were present in substantial amounts.

Wikipedia

Bromopropylate

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Acaricides

Methods of Manufacturing

Bromopropylate is produced by esterification of 4,4'-dibromobenzilic acid with 2-propanol.
Preparation FR 1504969; K Gubler, US 3639446 (1967, 1972 to Geigy).

General Manufacturing Information

It was introduced in 1966 by JR Geigy SA (now Ciba-Geigy AG) as exptl acaricide under code number 'gs 19851', trade marks 'Neoron' & 'Acarol' & protection of Belgian patent 691105; Swiss patent 471065. It was described by H Grob et al, Abstr Int Plant Prot Congr, 6th, 1967, page 198.
Contact acaricide having considerable residual action. Effective against mites which have developed resistance to certain other acaricides. Recommended on pome & stone fruit, citrus, hops, strawberries, cucumbers, melons, beans, tomatoes, cotton and ornamentals at 37.5 to 60 g ai/100 L; field crops 500 to 1000 g ai/ha.

Analytic Laboratory Methods

ANALYSIS OF ACTIVE INGREDIENT: DETERMINATION OF ESTER GROUP BY SAPONIFICATION; DETERMINATION OF TOTAL BROMINE; DETERMINATION OF OH GROUP BY INFRARED ABSORPTION. TLC.
RESIDUE ANALYSIS IS BY GLC AFTER COLUMN CHROMATOGRAPHIC CLEAN-UP. PARTICULARS FROM CIBA-GEIGY AG.
Residues of bromopropylate were determined in honey by gas chromatography. The method is sensitive to 0.02 mg bromopropylate.

Stability Shelf Life

Stable in neutral media , but less stable under alkaline or acidic conditions.
Fairly stable in neutral or slightly acidic media; DT50 34 days (pH 9).

Dates

Last modified: 08-15-2023
1: Zhang Q, Liu C, Wu N, Wu X, Li S. [Determination of propargite, tebuconazole and bromopropylate pesticide residues in Taiwan green jujubes by gas chromatography-tandem mass spectrometry]. Se Pu. 2014 Aug;32(8):886-9. Chinese. PubMed PMID: 25434127.
2: Kostka G, Kopeć-Szlezak J, Palut D. Early hepatic changes induced in rats by two hepatocarcinogenic organohalogen pesticides: bromopropylate and DDT. Carcinogenesis. 1996 Mar;17(3):407-12. PubMed PMID: 8631124.
3: Barba A, Camara MA, Navarro Garcia S, Sanchez-Fresneda C, Lopez de Hierro N, Acebes A. Disappearance of bromopropylate residues in artichokes, strawberries and beans. J Environ Sci Health B. 1991 Jun;26(3):323-32. PubMed PMID: 1894918.
4: Ramón-Azcón J, Sánchez-Baeza F, Sanvicens N, Marco MP. Development of an enzyme-linked immunosorbent assay for determination of the miticide bromopropylate. J Agric Food Chem. 2009 Jan 28;57(2):375-84. doi: 10.1021/jf802821n. PubMed PMID: 19113903.
5: Thomas H, Sagelsdorff P, Molitor E, Skripsky T, Waechter F. Bromopropylate: induction of hepatic cytochromes P450 and absence of covalent binding to DNA in mouse liver. Toxicol Appl Pharmacol. 1994 Nov;129(1):155-62. PubMed PMID: 7974489.
6: Sadło S. Changes of bromopropylate and carbendazim residues during processing of apples into apple puree. Rocz Panstw Zakl Hig. 1996;47(3):273-6. PubMed PMID: 9008401.
7: Corta E, Bakkali A, Barranco A, Berrueta LA, Gallo B, Vicente F, Bogdanov S. Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. Talanta. 2000 Jun 21;52(2):169-80. PubMed PMID: 18967974.
8: Formica G. Gas chromatographic determination of residues of bromopropylate and two of its degradation products in honey. J Assoc Off Anal Chem. 1984 Sep-Oct;67(5):896-901. PubMed PMID: 6501151.
9: van Rillaer W, Beernaert H. Determination of residual bromopropylate and coumaphos in honey and honeycomb by capillary gas chromatography. Z Lebensm Unters Forsch. 1989 Feb;188(2):135-7. PubMed PMID: 2718634.
10: Knowles CO, Ahmad S. Comparative metabolism of chlorobenzilate, chloropropylate, and bromopropylate acaricides by rat hepatic enzymes. Can J Physiol Pharmacol. 1971 Jun;49(6):590-7. PubMed PMID: 5088463.
11: Jiménez JJ, Bernal JL, del Nozal MJ, Toribio L, Bernal J. Determination of impurities in pesticides and their degradation products formed during the wine-making process by solid-phase extraction and gas chromatography with detection by electron ionization mass spectrometry. II. Bromopropylate, trichlorphon, parathion-methyl and tebuconazole. Rapid Commun Mass Spectrom. 2004;18(22):2629-36. PubMed PMID: 15481093.
12: Liapis KS, Aplada-Sarlis P, Kyriakidis NV. Rapid multi-residue method for the determination of azinphos methyl, bromopropylate, chlorpyrifos, dimethoate, parathion methyl and phosalone in apricots and peaches by using negative chemical ionization ion trap technology. J Chromatogr A. 2003 May 9;996(1-2):181-7. PubMed PMID: 12830919.
13: Argarate N, Arestin M, Ramón-Azcón J, Alfaro B, Barranco A, Sánchez-Baeza F, Marco MP. Evaluation of immunoassays as an alternative for the rapid determination of pesticides in wine and grape samples. J AOAC Int. 2010 Jan-Feb;93(1):2-11. PubMed PMID: 20334160.
14: Jacobsen H, Østergaard G, Lam HR, Poulsen ME, Frandsen H, Ladefoged O, Meyer O. Repeated dose 28-day oral toxicity study in Wistar rats with a mixture of five pesticides often found as residues in food: alphacypermethrin, bromopropylate, carbendazim, chlorpyrifos and mancozeb. Food Chem Toxicol. 2004 Aug;42(8):1269-77. PubMed PMID: 15207377.
15: Ramón-Azcón J, Yasukawa T, Mizutani F. Sensitive and spatially multiplexed detection system based on dielectrophoretic manipulation of DNA-encoded particles used as immunoreactions platform. Anal Chem. 2011 Feb 1;83(3):1053-60. doi: 10.1021/ac102854z. Epub 2010 Dec 30. PubMed PMID: 21192674.
16: Tuzimski T, Rejczak T. Determination of pesticides in sunflower seeds by high-performance liquid chromatography coupled with a diode array detector. J AOAC Int. 2014 Jul-Aug;97(4):1012-20. PubMed PMID: 25145131.
17: Pelit L, Dizdaş TN. Preparation and application of a polythiophene solid-phase microextraction fiber for the determination of endocrine-disruptor pesticides in well waters. J Sep Sci. 2013 Oct;36(19):3234-41. doi: 10.1002/jssc.201300633. Epub 2013 Aug 29. PubMed PMID: 23913719.
18: Tsiropoulos NG, Amvrazi EG. Determination of pesticide residues in honey by single-drop microextraction and gas chromatography. J AOAC Int. 2011 Mar-Apr;94(2):634-44. PubMed PMID: 21563700.
19: Adamczyk S, Lázaro R, Pérez-Arquillué C, Bayarri S, Herrera A. Impact of the use of fluvalinate on different types of beeswax from Spanish hives. Arch Environ Contam Toxicol. 2010 Apr;58(3):733-9. doi: 10.1007/s00244-009-9387-7. Epub 2009 Sep 16. PubMed PMID: 19756841.
20: Amendola G, Pelosi P, Dommarco R. Solid-phase extraction for multi-residue analysis of pesticides in honey. J Environ Sci Health B. 2011;46(1):24-34. doi: 10.1080/03601234.2010.515170. PubMed PMID: 20936565.

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